(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine
Description
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is a chiral amine derivative characterized by a 3-bromo-5-methylphenyl substituent attached to a propenylamine backbone. The compound’s structural features—such as the electron-withdrawing bromo group, methyl substituent, and allylamine moiety—influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
OEUQLRYVNCEHPM-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](C=C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the bromination of 3-methylphenylprop-2-enylamine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity to enzymes or receptors. The prop-2-enylamine side chain can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Crystallographic Analysis
- 1H NMR and IR Spectroscopy: highlights diagnostic NMR shifts (e.g., δ 1.3–1.5 ppm for methyl groups) and IR absorptions (C=O at 1710 cm⁻¹, N–H at 3200 cm⁻¹) . For (1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine, analogous techniques would identify allylic protons (δ 5–6 ppm), aromatic C–Br stretches (~600 cm⁻¹), and N–H vibrations.
- Crystallography : SHELX software () is widely used for small-molecule structure refinement . If crystallized, the target compound’s hydrogen-bonding patterns could be analyzed using Etter’s graph-set theory (), comparing motifs (e.g., chains, rings) to those in related arylpropenylamines .
Functional Group Comparisons
Hydrogen Bonding and Crystal Packing
emphasizes hydrogen bonding’s role in molecular aggregation . For example:
- Catecholamines (e.g., 3,4-dihydroxybenzylamine HCl) form O–H···N hydrogen bonds, influencing solubility and stability.
- The target compound’s bromo and methyl groups may promote C–H···π or halogen bonding, altering crystal packing compared to non-halogenated analogs.
Biological Activity
(1R)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is a substituted aniline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The compound's structure, characterized by the presence of a bromine atom and an amino group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Bromine Substitution : The bromine atom at the 3-position on the phenyl ring may enhance lipophilicity and metabolic stability.
- Amino Group : The amine functional group can participate in hydrogen bonding, potentially influencing its interaction with biological macromolecules.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, either as an inhibitor or activator, affecting metabolic pathways.
- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), exhibiting dose-dependent cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
These findings indicate that the compound may disrupt cellular proliferation and induce apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogs to assess their biological activities. Researchers modified the phenyl ring and evaluated the resulting compounds for their antimicrobial and anticancer effects. The study concluded that specific substitutions enhanced activity, providing insights into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
